REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[C:9]([O:17]CC)(=O)[CH2:10][C:11]([O:13]CC)=O>>[CH3:8][C:4]1[CH:3]=[C:2]([NH:1][C:11](=[O:13])[CH2:10][C:9]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=2)=[O:17])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 170° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)NC(CC(=O)NC1=CC(=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |